2-Hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide is a chemical compound with the molecular formula CHN\O·HBr. This compound features a piperidine ring substituted on a benzoic acid structure, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
The compound is cataloged in chemical databases such as PubChem, where it is identified by the Compound ID (CID) 29078189. Its structural information and properties are available through various scientific literature and patent resources, though specific literature data for this compound is limited .
2-Hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide can be classified as:
The synthesis of 2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide typically involves the following methods:
Technical details regarding specific reaction conditions (temperature, time, concentration) are often proprietary or not well-documented in public literature.
The molecular structure of 2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide can be represented by its SMILES notation: C1CNCCC1C2=CC(=C(C=C2)O)C(=O)O
. The structure consists of:
The InChI key for this compound is SCGBYTGKZARIPW-UHFFFAOYSA-N, which provides a standardized way to represent its structure in databases .
2-Hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide may participate in various chemical reactions:
Technical details about specific reaction conditions and yields are often not fully disclosed in available literature.
Data on specific biological targets or pathways remains limited and requires further investigation.
Relevant data on stability under various conditions (light, temperature, pH) is scarce and warrants further study.
2-Hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide has potential applications primarily in scientific research:
Further exploration into its bioactivity could reveal additional therapeutic uses or enhance understanding of its mechanism of action.
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 1164-45-0
CAS No.: 14681-59-5
CAS No.: 20701-68-2
CAS No.: 33227-10-0